molecular formula C16H16BrN5O2 B5972380 N'-[(3Z)-5-BROMO-2-OXO-1-PROPYLINDOL-3-YLIDENE]-5-METHYL-2H-PYRAZOLE-3-CARBOHYDRAZIDE

N'-[(3Z)-5-BROMO-2-OXO-1-PROPYLINDOL-3-YLIDENE]-5-METHYL-2H-PYRAZOLE-3-CARBOHYDRAZIDE

Cat. No.: B5972380
M. Wt: 390.23 g/mol
InChI Key: MDADFLDHIIMMIF-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-BROMO-2-OXO-1-PROPYLINDOL-3-YLIDENE]-5-METHYL-2H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science

Properties

IUPAC Name

N-(5-bromo-2-hydroxy-1-propylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O2/c1-3-6-22-13-5-4-10(17)8-11(13)14(16(22)24)20-21-15(23)12-7-9(2)18-19-12/h4-5,7-8,24H,3,6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDADFLDHIIMMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=NNC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-BROMO-2-OXO-1-PROPYLINDOL-3-YLIDENE]-5-METHYL-2H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the reaction of indole derivatives with pyrazole compounds under specific conditions. One common method includes the use of indolylboronic acids, which are known for their stability and ease of handling . The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-BROMO-2-OXO-1-PROPYLINDOL-3-YLIDENE]-5-METHYL-2H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully reduced indole derivatives.

Scientific Research Applications

N’-[(3Z)-5-BROMO-2-OXO-1-PROPYLINDOL-3-YLIDENE]-5-METHYL-2H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-BROMO-2-OXO-1-PROPYLINDOL-3-YLIDENE]-5-METHYL-2H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, and other proteins involved in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets N’-[(3Z)-5-BROMO-2-OXO-1-PROPYLINDOL-3-YLIDENE]-5-METHYL-2H-PYRAZOLE-3-CARBOHYDRAZIDE apart is its unique combination of the indole and pyrazole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

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